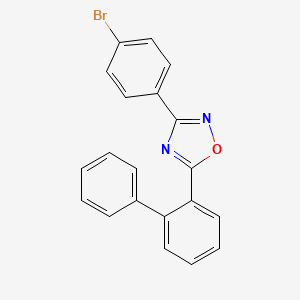
N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide
描述
N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as BCDMG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCDMG is a member of the glycine receptor agonist family, and its unique chemical structure has led to a variety of potential applications in the fields of neuroscience, pharmacology, and biochemistry.
作用机制
The mechanism of action of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with glycine receptors in the central nervous system. Glycine receptors are ion channels that are activated by the neurotransmitter glycine, and they play a critical role in regulating neuronal excitability. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide acts as an agonist for glycine receptors, enhancing their activity and leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide are complex and multifaceted. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to enhance the activity of glycine receptors, leading to increased inhibition of neuronal activity. This increased inhibition can have a variety of downstream effects, including changes in neurotransmitter release, changes in neuronal excitability, and alterations in synaptic plasticity.
实验室实验的优点和局限性
N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide is its ability to enhance the activity of glycine receptors, which are critical for regulating the activity of inhibitory neurons in the central nervous system. Additionally, N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have relatively low toxicity and to be well-tolerated in animal models.
However, there are also limitations to the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in laboratory experiments. One of the primary limitations is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, the effects of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide can be highly dependent on the specific experimental conditions, including the concentration of the compound, the type of cell or tissue being studied, and the presence of other compounds or drugs.
未来方向
There are a number of potential future directions for research on N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One area of interest is the development of more selective agonists for glycine receptors, which could have greater therapeutic potential and fewer side effects than N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. Additionally, there is interest in exploring the potential use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in combination with other drugs or therapies, such as cognitive behavioral therapy or other pharmacological interventions.
Another potential area of research is the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in the study of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have potential neuroprotective effects, and it may be useful in the development of new treatments for these and other disorders.
Conclusion
In conclusion, N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, or N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, is a chemical compound with a variety of potential applications in scientific research. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide enhances the activity of glycine receptors, leading to increased inhibition of neuronal activity and potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. While there are limitations to the use of N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in laboratory experiments, there are also a number of potential future directions for research on this compound.
科学研究应用
N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been used in a variety of scientific research applications, including studies of glycine receptor function, neurotransmitter release, and neuronal excitability. N~1~-(4-bromo-2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to enhance the activity of glycine receptors, which are important for regulating the activity of inhibitory neurons in the central nervous system. This enhancement of glycine receptor activity has been linked to a variety of potential therapeutic applications, including the treatment of anxiety, depression, and chronic pain.
属性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-14(2)6-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDOABWKOMSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-pyridinyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4763339.png)
![4-methoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4763356.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763365.png)

![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)
![1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)

![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![4-bromo-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4763449.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)